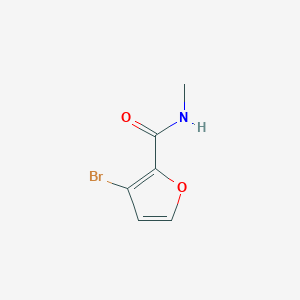
N-Methyl-3-bromofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-furan-2-carboxylic acid methylamide is a heterocyclic organic compound that belongs to the furan family It is characterized by a furan ring substituted with a bromine atom at the 3-position and a carboxylic acid methylamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of furan-2-carboxylic acid, followed by the conversion of the carboxylic acid group to a methylamide group using reagents such as thionyl chloride and methylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-furan-2-carboxylic acid methylamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction Reactions: The carboxylic acid methylamide group can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and nucleophiles like amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Various substituted furan derivatives.
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Alcohols or amines derived from the carboxylic acid methylamide group.
Scientific Research Applications
3-Bromo-furan-2-carboxylic acid methylamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-Bromo-furan-2-carboxylic acid methylamide involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid methylamide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-furan-2-carboxylic acid: Lacks the methylamide group, which may affect its reactivity and applications.
Furan-2-carboxylic acid methylamide: Lacks the bromine atom, which may influence its chemical properties and biological activity.
3-Bromo-furan-2-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid methylamide group, leading to different reactivity and applications.
Uniqueness
Its combination of functional groups makes it a versatile compound for various synthetic and research purposes .
Properties
Molecular Formula |
C6H6BrNO2 |
|---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
3-bromo-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C6H6BrNO2/c1-8-6(9)5-4(7)2-3-10-5/h2-3H,1H3,(H,8,9) |
InChI Key |
RGFCSBABKZXBEH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



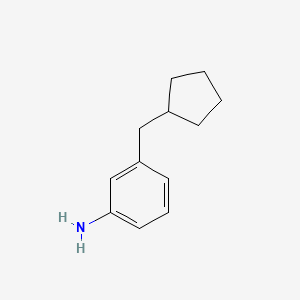

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)
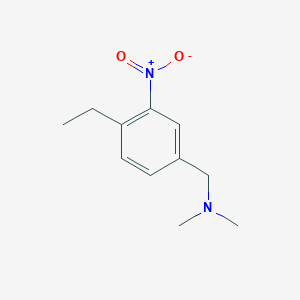
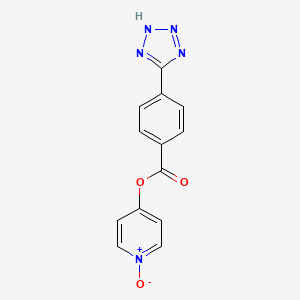


![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)
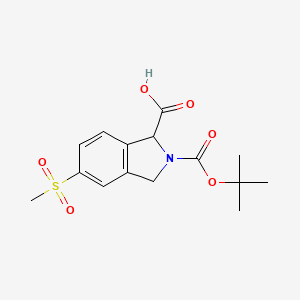
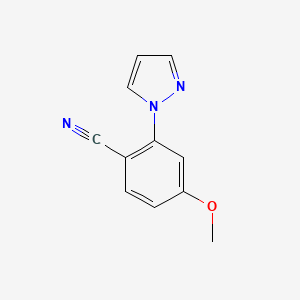

![4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12516636.png)

